Magnesium tantalum oxide (MgTa2O6)
Description
Significance of MgTa₂O₆ within Transition Metal Oxides Research
Transition metal oxides (TMOs) are a class of materials renowned for their diverse electronic and magnetic properties, making them crucial for various technological applications. researchgate.net Within this broad family, magnesium tantalum oxide stands out for several key reasons. It serves as a model system for studying structure-property relationships in complex oxides. The compound is known for its interesting dielectric properties, particularly its performance at microwave frequencies, which has driven research into its use in wireless communications and radar systems. core.ac.ukresearchgate.net
MgTa₂O₆ typically crystallizes in a trirutile structure, which is a superstructure of the rutile (TiO₂) lattice. ias.ac.in This structure consists of octahedra of TaO₆ and MgO₆, which share corners and edges. materialsproject.orgmaterialsproject.org The specific arrangement of these octahedra influences the material's dielectric constant and quality factor (Q×f), which are critical parameters for microwave resonator applications. researchgate.net Furthermore, the ability to synthesize different crystalline forms (polymorphs) of MgTa₂O₆, such as tetragonal and orthorhombic phases, allows researchers to investigate how crystal symmetry affects its physical properties. core.ac.ukias.ac.in The study of its defect chemistry and doping possibilities further highlights its significance as a platform for fundamental materials research.
Historical Context of MgTa₂O₆ Investigation
The investigation of magnesium tantalum oxide has its roots in traditional solid-state synthesis techniques. Historically, MgTa₂O₆ was synthesized via the ceramic route, a method that involves heating precursor materials at high temperatures, often between 1200°C and 1400°C. core.ac.ukias.ac.in Early studies focused on determining its fundamental crystal structure and basic properties.
These initial investigations established that MgTa₂O₆ commonly crystallizes in the tetragonal P4₂/mnm space group, forming a trirutile structure. ias.ac.in However, the ceramic route presented challenges, such as the potential for incomplete reactions and the formation of secondary phases like tantalum pentoxide (Ta₂O₅) as an impurity, especially when using magnesium oxide (MgO) as a precursor. core.ac.ukias.ac.in Researchers found that using magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) instead of MgO could lead to a monophasic tetragonal product. ias.ac.in These early efforts laid the groundwork for understanding the fundamental synthesis-structure relationship in this material. More recent investigations have also explored the formation of MgTa₂O₆ thin films through vapor-solid reactions on substrates like MgO, revealing temperature-dependent phase formation. mpg.de
Current Research Landscape and Emerging Applications of MgTa₂O₆
The current research landscape for MgTa₂O₆ is vibrant and expanding beyond its initial focus on microwave dielectrics. A significant area of modern research involves the development of alternative, low-temperature synthesis methods. The molten salt method, for instance, has been successfully used to synthesize a novel orthorhombic form of MgTa₂O₆ at a significantly lower temperature of 850°C. core.ac.ukias.ac.in This new polymorph exhibits a slightly lower dielectric constant but also a very low dielectric loss, making it a promising material. core.ac.uk
Beyond dielectric applications, recent studies have unveiled the potential of MgTa₂O₆ in other advanced technologies. Research into its optical properties, facilitated by the growth of single crystals using the optical floating zone method, has shown that MgTa₂O₆ possesses photoluminescence properties, suggesting its potential as a laser host material. worldscientific.comrsc.org Furthermore, investigations into its thermoluminescence have indicated that MgTa₂O₆ has stable electron trapping centers, making it a promising candidate for energy storage applications. ugent.be Its potential use as a photocatalyst for water splitting is also an active area of research. worldscientific.com The creation of composite ceramics, such as (1−x)MgZrTa₂O₈–xMgTa₂O₆, is another modern approach to fine-tune the material's properties for specific applications, like achieving a near-zero temperature coefficient of resonant frequency. researchgate.net
Detailed Research Findings
Crystallographic Data of MgTa₂O₆
The crystallographic parameters of MgTa₂O₆ can vary depending on the synthesis method and resulting polymorph.
| Property | Tetragonal (Trirutile) | Orthorhombic |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | P4₂/mnm | - |
| Lattice Parameter 'a' | 4.7189 Å ias.ac.in - 4.778 Å materialsproject.org | 15.36 Å ias.ac.inresearchgate.net |
| Lattice Parameter 'b' | 4.7189 Å ias.ac.in - 4.778 Å materialsproject.org | 13.38 Å ias.ac.inresearchgate.net |
| Lattice Parameter 'c' | 9.2003 Å ias.ac.in - 9.264 Å materialsproject.org | 12.10 Å ias.ac.inresearchgate.net |
Data sourced from references ias.ac.inmaterialsproject.orgias.ac.inresearchgate.net
Dielectric Properties of MgTa₂O₆ Polymorphs
The dielectric properties are a key focus of MgTa₂O₆ research.
| Property | Tetragonal Phase | Orthorhombic Phase |
| Synthesis Method | Ceramic Route | Molten Salt Route |
| Dielectric Constant (εr) | ~24.88 researchgate.net | ~24 core.ac.ukias.ac.in |
| Quality Factor (Q×f) | 26,823 GHz researchgate.net | - |
| Dielectric Loss (at 100 kHz) | - | 0.006 ias.ac.inresearchgate.net |
Data sourced from references core.ac.ukresearchgate.netias.ac.inresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
dimagnesium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.7O.2Ta/q2*+2;7*-2;2*+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXLIMFTIKVMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ta+5].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2O7Ta2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924323 | |
| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |
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Molecular Weight |
522.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12293-61-7 | |
| Record name | Magnesium tantalum oxide (MgTa2O6) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012293617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium tantalum oxide (MgTa2O6) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |
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| Record name | Magnesium ditantalum hexaoxide | |
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Crystallographic Investigations and Structural Stability of Mgta2o6
Crystal Structure Analysis of MgTa2O6 Phases
The most commonly reported phase of MgTa2O6 possesses a trirutile structure, which is a superstructure of the rutile (TiO2) lattice. nih.gov This structure is characterized by a unit cell that is tripled along the c-axis compared to the conventional rutile unit cell. nih.gov
The trirutile phase of MgTa2O6 crystallizes in the tetragonal system, belonging to the space group P42/mnm. nih.govmpg.de This space group is characterized by a four-fold rotation axis, mirror planes, and an inversion center. moserbaersolar.comlibretexts.orgresearchgate.net The lattice parameters for this tetragonal phase have been reported with slight variations in different studies, which can be attributed to factors like synthesis conditions and measurement techniques.
Table 1: Reported Lattice Parameters for Tetragonal MgTa2O6
| a (Å) | c (Å) | Unit Cell Volume (ų) | Source |
|---|---|---|---|
| 4.718 | 9.204 | 204.88 | mpg.de |
| 4.7189(7) | 9.2003(22) | Not Provided | nih.gov |
This table is interactive. Users can sort and filter the data.
The crystal structure of trirutile MgTa2O6 is composed of TaO6 and MgO6 octahedra. In this arrangement, the metal cations (Ta⁵⁺ and Mg²⁺) are surrounded by six oxygen atoms, forming an octahedral coordination. A key feature of this structure is the edge-sharing linkage between these octahedra. mpg.de Specifically, a MgO6 octahedron shares edges with two TaO6 octahedra along the c-axis. mpg.de This ordered arrangement of cations within the oxygen framework is a defining characteristic of the trirutile structure.
In addition to the tetragonal phase, an orthorhombic phase of MgTa2O6 has also been identified. This phase represents a different crystallographic arrangement with distinct lattice parameters and structural features.
The orthorhombic crystal system is defined by three mutually perpendicular axes of unequal length. umass.edutaylorandfrancis.com While specific lattice parameters for the orthorhombic phase of MgTa2O6 are less commonly reported in the literature compared to the tetragonal phase, its existence is noted as part of the broader Ta2O5–MgO binary system. For comparison, other orthorhombic oxides like MgNb2O6 crystallize in the Pbcn space group. researchgate.net
Table 2: General Characteristics of Orthorhombic Systems
| Characteristic | Description |
|---|---|
| Axes | Three mutually perpendicular axes of unequal lengths (a ≠ b ≠ c). taylorandfrancis.com |
| Angles | All angles are 90°. |
| Symmetry | Possesses three two-fold rotation axes and/or three mirror planes. libretexts.org |
This table provides a general overview of the orthorhombic crystal system.
The primary distinction between the orthorhombic and tetragonal phases lies in their fundamental symmetry and unit cell dimensions. The tetragonal system has two equal-length axes in the plane perpendicular to the principal four-fold rotation axis, whereas the orthorhombic system has three unequal axes. moserbaersolar.comnih.gov This difference in symmetry leads to variations in the arrangement of the TaO6 and MgO6 octahedra, although both structures are based on an octahedral framework. The transition between these phases would involve a distortion of the unit cell, relaxing the constraint of two equal lattice parameters. nih.gov
Orthorhombic Phase of MgTa2O6
Phase Transition Phenomena in MgTa2O6
Magnesium tantalum oxide (MgTa2O6) exhibits notable phase transitions under varying temperature and pressure conditions. These transformations involve changes in the crystal structure, which in turn affect the material's properties.
Temperature-Induced Phase Transformations
Changes in temperature can induce structural modifications in MgTa2O6. These transformations are critical for understanding the material's behavior at different thermal conditions.
While MgTa2O6 is known to exist in a tetragonal phase (space group P42/mnm), studies on similar AB2O6 compounds indicate that temperature-induced transitions between orthorhombic and tetragonal structures are common. mpg.deecp.fr For instance, in materials like (Na0.5K0.5)NbO3-based ceramics, an orthorhombic to tetragonal phase transition is observed with increasing temperature. ecp.fr This type of transition is often characterized as an order-disorder phenomenon, where the arrangement of atoms shifts to a higher symmetry structure at elevated temperatures. aps.org In the context of MgTa2O6, the formation of the tetragonal phase has been observed at temperatures around 600°C. mpg.de
Pressure-Induced Structural Phase Transitions
Applying external pressure is another method to induce structural changes in materials, often leading to the formation of new, denser phases. osti.gov
High-pressure studies on materials with the AB2O6 structure, such as manganotantalite (MnTa2O6), have revealed pressure-induced phase transitions. bohrium.com In MnTa2O6, a reversible first-order phase transition is observed at approximately 9.5 GPa at room temperature. bohrium.comnih.gov This transition is characterized by a significant volume collapse of about 7.0%. bohrium.comnih.gov While the space group (Pbcn) remains the same, the coordination numbers of the metal ions increase, with Mn changing from six to eight and Ta from six to seven. bohrium.comnih.gov Theoretical calculations on similar systems, like MgSO4, also predict the existence of new high-pressure polymorphs at pressures of 17.5 GPa and 35 GPa. rsc.org These new phases, named δ-MgSO4 and ε-MgSO4, involve an increase in the coordination number of magnesium from six to eight. rsc.org Such pressure-induced transitions often lead to materials with different electronic and optical properties. bohrium.comnih.gov
The reversibility of pressure-induced phase transitions can vary. In some materials, the high-pressure phase can be retained as a metastable phase after the pressure is released. aps.org However, in other cases, the transition is irreversible, meaning the original crystal structure is not recovered upon decompression. aps.org For example, studies on KSc(MoO4)2 showed that the changes in its Raman spectra induced by a phase transition at about 2.0 GPa were not reversed upon releasing the pressure. aps.org Similarly, in certain glassy materials, pressure-induced changes in the coordination number of atoms like boron can be irreversible upon annealing. uni-hannover.denih.govnih.gov The nature of the irreversibility is linked to the kinetic barriers associated with the reverse transformation.
Role of TaO₆ Octahedra Distortion
The trirutile structure is composed of chains of edge-sharing octahedra that extend along the c-axis, and these chains are interconnected by sharing corners. ias.ac.in The stability of this arrangement is sensitive to external conditions such as pressure. Research has indicated that the instability of the trirutile structure at high pressure is associated with the significant deformation of the TaO₆ octahedra. mdpi.com This suggests that the way the Ta-O bonds and O-Ta-O angles within the octahedra respond to compression is a determining factor in the material's structural limits.
While MgTa₂O₆ with tantalum in the Ta⁵⁺ (d⁰) electronic configuration has been synthesized and characterized, its electronic structure has not been as extensively studied as other similar compounds. researchgate.net The distortion of the TaO₆ octahedra can influence the electronic band structure and, consequently, the material's dielectric and optical properties. In the tetragonal trirutile phase, the MgO₆ and TaO₆ units are described as fairly distorted octahedra, with Ta–O bond lengths ranging from 0.197 to 0.201 nm. mpg.de This inherent distortion is a fundamental characteristic of the crystal structure under ambient conditions.
Mechanisms Underlying Phase Transformation in MgTa₂O₆ Systems
Magnesium tantalum oxide can undergo phase transformations driven by thermal energy or changes in synthetic pathways. These transformations involve the rearrangement of the crystal structure, leading to different polymorphs with distinct properties.
One significant pathway for phase transformation is observed during the synthesis of MgTa₂O₆. While the well-known tetragonal trirutile structure is commonly formed via high-temperature solid-state reactions (typically at 1200 °C or higher), a different polymorph can be obtained under specific conditions. ias.ac.inresearchgate.net Using a molten salt method with NaCl/KCl, a new orthorhombic form of MgTa₂O₆ has been synthesized at a lower temperature of 850°C. ias.ac.in This orthorhombic phase, upon subsequent heating (sintering) at higher temperatures like 1100°C or 1200°C, transforms into the tetragonal trirutile structure, indicating that the orthorhombic phase is a metastable, lower-temperature form. ias.ac.in
The formation of MgTa₂O₆ itself can be a transient step in a larger chemical transformation. During the magnesium thermal reduction of tantalum pentoxide (Ta₂O₅) in a molten salt medium to produce tantalum metal, MgTa₂O₆ can form as an intermediate compound. mdpi.com The reaction pathways can vary depending on conditions, with some routes showing the sequence Ta₂O₅ → MgTa₂O₆ → Ta. mdpi.com This highlights the thermodynamic landscape where MgTa₂O₆ exists as a stable intermediate under certain temperature and reactant concentrations.
The conditions for obtaining a single, pure phase of MgTa₂O₆ are specific. For instance, solid-state reaction of mixed oxides requires milling to achieve small particle sizes (e.g., 0.83 μm) and a reaction temperature of 1250 °C for 12 hours to yield a single phase. researchgate.net The study of phase transformations is crucial as the resulting phase dictates the material's properties, such as its dielectric performance at microwave frequencies. ias.ac.in
Defect Chemistry and Order-Disorder Effects in MgTa₂O₆
The behavior of materials at a functional level is often governed by defects in their crystal structure. In MgTa₂O₆, the intrinsic defect chemistry has been investigated using atomistic computer simulation techniques. bath.ac.uk
Calculations of defect energetics suggest that the concentration of intrinsic atomic defects in MgTa₂O₆ is insignificant. bath.ac.uk This implies a highly ordered structure with a low tendency to form vacancies or interstitials spontaneously. The primary intrinsic disorder is predicted to be of the Schottky type (involving vacancies of Mg, Ta, and O in stoichiometric ratios), but its formation energy is high, making it unfavorable. The Mg/Ta anti-site defect, where a Mg ion occupies a Ta site and vice-versa, is also highly unfavorable. bath.ac.uk Furthermore, the material is predicted to be stable against both oxidation and reduction, meaning the formation of defects through the loss or gain of oxygen is not a dominant process. bath.ac.uk
The introduction of dopants, or extrinsic defects, has also been modeled. The simulations provide insights into how other elements might be incorporated into the MgTa₂O₆ lattice. The solution energy for various dopants depends on their charge and ionic radius. For instance, divalent cations like Ca²⁺ and Cu²⁺ are predicted to preferentially substitute at the Mg²⁺ site. bath.ac.uk Conversely, higher-valent cations such as Sc³⁺, Zr⁴⁺, and Nb⁵⁺ are more likely to occupy the Ta⁵⁺ site. bath.ac.uk These substitutions can be used to tailor the material's properties.
Order-disorder phenomena in MgTa₂O₆ primarily relate to the arrangement of Mg²⁺ and Ta⁵⁺ cations on the B-sites of the ABO₃-type structure (when viewed in a perovskite-related context) or within the rutile-type cationic sublattice. The trirutile structure is itself an ordered arrangement of cations compared to the simple rutile structure. researchgate.net This ordering, where Mg and Ta cations occupy specific positions, triples the unit cell along the c-axis. researchgate.net Any deviation from this perfect ordering, known as an anti-site defect, represents a form of disorder. As indicated by the high energy of the Mg/Ta anti-site defect, a high degree of cation order is expected in MgTa₂O₆. bath.ac.uk The degree of cation ordering can be influenced by synthesis conditions, with higher temperatures generally favoring a more ordered state. nih.gov
Data Tables
Table 1: Crystallographic Data for MgTa₂O₆ Polymorphs
| Property | Tetragonal (Trirutile) | Orthorhombic |
|---|---|---|
| Space Group | P4₂/mnm | - |
| Lattice Parameters | a = 4.7189(7) Å, c = 9.2003(22) Å | a = 15.36(1) Å, b = 13.38(1) Å, c = 12.10(1) Å |
| Synthesis Method | Solid-state reaction (>1200°C) | Molten salt route (850°C) |
| Source | ias.ac.in | ias.ac.in |
Table 2: Predicted Dopant Site Preference in MgTa₂O₆
| Dopant Cation | Charge | Preferred Substitution Site |
|---|---|---|
| Ca²⁺ | +2 | Mg²⁺ |
| Cu²⁺ | +2 | Mg²⁺ |
| Sc³⁺ | +3 | Ta⁵⁺ |
| Zr⁴⁺ | +4 | Ta⁵⁺ |
| Nb⁵⁺ | +5 | Ta⁵⁺ |
| Source | bath.ac.uk | |
Electronic Structure and Band Gap Studies of Mgta2o6
Experimental Determination of Electronic Band Gap
Experimental techniques provide essential validation for theoretical predictions and yield crucial data on material properties.
For polycrystalline powder samples, diffuse reflectance spectroscopy (DRS) is a standard method for determining the optical band gap. nih.govresearchgate.netscispace.com This technique involves measuring the reflectance of diffusely scattered light from the sample surface over a range of wavelengths. shimadzu.com The collected reflectance data can be converted into a quantity proportional to the absorption coefficient using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance. scispace.comresearchgate.net
By plotting a modified form of the Kubelka-Munk function against photon energy (a Tauc plot), the optical band gap can be extrapolated. researchgate.netshimadzu.com For MgTa2O6, this method has been applied to synthesized powder samples. researchgate.net The analysis of the diffuse reflectance spectrum via a Kubelka-Munk function plot yielded an experimental optical band gap of 4.34 eV. researchgate.netresearchgate.net This experimental value falls between the theoretical predictions of the SCAN (3.63 eV) and HSE06 (4.71 eV) functionals, highlighting the typical underestimation and overestimation tendencies of these respective DFT methods for this material. researchgate.net
Influence of Preparation Temperature on Band Gap
The synthesis temperature and methodology employed in the preparation of Magnesium tantalum oxide (MgTa₂O₆) have a discernible impact on its resulting electronic band gap. Research has demonstrated that variations in thermal processing and synthesis routes lead to different optical band gap values, reflecting changes in the material's crystallinity, particle size, and defect concentration.
Different synthesis techniques, each with its characteristic temperature range, yield MgTa₂O₆ with a range of band gaps. For instance, MgTa₂O₆ synthesized through a conventional solid-state chemical reaction, involving heating at 800 °C for 8 hours, was found to have an approximate energy band gap of 4.34 eV, as determined by the Kubelka-Munk relation researchgate.netresearchgate.net. In contrast, a lower temperature hydrothermal synthesis method, conducted at 250 °C for 12 hours, resulted in a material with an optical band gap of 3.8 eV edp-open.org.
Furthermore, the temperature required for crystallization also plays a crucial role. Crystalline MgTa₂O₆ has been successfully formed at a temperature as low as 550 °C by heating an X-ray amorphous precursor, although the specific band gap for material prepared via this method has not been reported bohrium.com. Other high-temperature methods, such as the mixed oxide method at 1100 °C and a sol-gel process yielding nanosized powders at 500 °C, have been used for synthesis, but the corresponding band gap values were not specified in the available literature researchgate.net. The observed trend suggests that higher preparation temperatures in solid-state reactions may lead to a wider band gap.
Table 1: Reported Band Gap of MgTa₂O₆ at Different Preparation Temperatures
| Preparation Method | Temperature (°C) | Reported Band Gap (eV) |
|---|---|---|
| Hydrothermal Synthesis | 250 | 3.8 |
| Solid-State Reaction | 800 | 4.34 |
Impact of Oxygen Vacancies on Band Gap
While direct experimental or computational studies specifically detailing the impact of oxygen vacancies on the band gap of MgTa₂O₆ are not extensively documented in the reviewed literature, the effects can be inferred from research on closely related tantalum-based oxides and general principles established for metal oxides. Oxygen vacancies, which are common point defects in oxide materials, are known to introduce localized electronic states within the band gap, thereby significantly altering the electronic structure.
In the related compound tantalum pentoxide (Ta₂O₅), theoretical studies have shown that the influence of oxygen vacancies is complex and depends on their specific location and coordination within the crystal lattice. The presence of certain types of oxygen vacancies can lead to the formation of localized mid-gap defect states, while other types can cause a significant reduction in the band gap and even induce a semiconductor-to-metal transition nih.gov. This transition is characterized by the filling of the conduction band with electrons, which enhances electrical conductivity nih.gov.
Similarly, studies on another tantalate, potassium tantalate (KTaO₃), have revealed that oxygen vacancies can induce an insulator-to-metal transition aps.orgiisc.ac.in. Computational work has shown that while isolated oxygen vacancies might not create localized states within the gap, the clustering of these vacancies can lead to the formation of deep mid-gap states aps.orgiisc.ac.in. These defect-induced states can act as charge carriers or trapping centers, fundamentally altering the material's optical and electronic properties. For other metal oxides, it is a well-established principle that increasing the concentration of oxygen vacancies tends to decrease the band gap researchgate.net. The formation and concentration of these vacancies can often be controlled by the preparation conditions, such as annealing temperature and the partial pressure of oxygen during synthesis.
Table 2: Predicted Effects of Different Oxygen Vacancy Types on the Electronic Structure of Ta₂O₅ (as an analogue for MgTa₂O₆)
| Oxygen Vacancy Type | Effect on Electronic Structure |
|---|---|
| Two-fold (O₂fV), three-fold (O₃fV), distorted octahedral (OεV) | Creation of localized mid-gap defect states |
| Interlayer (OᵢₗV) | Transition from semiconductor to metal |
Spectroscopic and Luminescence Research on Mgta2o6
Photoluminescence (PL) and Photoluminescence Excitation (PLE) Studies
Photoluminescence studies investigate the light emitted by MgTa₂O₆ after it absorbs photons. This analysis provides insight into the electronic structure and defect states within the material.
When excited with ultraviolet light, MgTa₂O₆ exhibits a characteristic broad emission spectrum that spans a wide range of the visible spectrum, from 360 to 780 nm. researchgate.netresearchgate.netresearchgate.net This type of extensive, continuous emission is typical for materials where the luminescence originates not from discrete atomic energy levels but from complex centers such as self-trapped excitons or a high density of defect states within the crystal lattice.
Research has also demonstrated that the emission characteristics are sensitive to the material's synthesis conditions. Specifically, the annealing temperature during the preparation of MgTa₂O₆ influences the peak position of the emission band. As the annealing temperature is increased from 600°C to 1600°C, a red shift in the photoluminescence is observed, with the peak emission moving from 571 nm to 582 nm. ugent.be This shift indicates that higher preparation temperatures alter the local atomic environment and defect structure, which in turn affects the energy of the luminescent transitions. ugent.be
Photoluminescence excitation (PLE) spectroscopy is used to determine the most effective wavelengths of light for stimulating luminescence. For MgTa₂O₆, the PLE spectrum shows that an excitation wavelength of 295 nm is highly effective for producing the broad visible emission. researchgate.netresearchgate.netresearchgate.net This optimal excitation wavelength corresponds to the energy required to promote electrons across the material's band gap, which has been estimated to be approximately 4.34 eV. researchgate.netresearchgate.net The efficiency of the 295 nm excitation suggests a strong absorption at this wavelength, leading to the creation of electron-hole pairs that subsequently recombine to produce light.
The broad, featureless nature of the photoluminescence spectrum from MgTa₂O₆ strongly suggests that the luminescence originates from intrinsic centers rather than specific dopant ions. This emission is often attributed to the radiative recombination of self-trapped excitons (STEs), where an electron-hole pair becomes localized within a distorted region of the crystal lattice. rsc.orguqam.ca Intrinsic defects, such as oxygen vacancies or disordered [TaO₆] octahedral groups, also serve as effective luminescence centers.
Thermoluminescence studies provide further characterization of the defect structure by identifying electron trapping centers. These traps are structural defects that can capture and store electrons, releasing them upon thermal stimulation. In MgTa₂O₆ synthesized at 800°C, three prominent electron trapping centers have been identified with activation energies (trap depths) determined to be 0.75 eV, 1.28 eV, and 1.55 eV. researchgate.netresearchgate.netresearchgate.net
Table 1: Activation Energies of Electron Trapping Centers in MgTa₂O₆
| Trapping Center | Activation Energy (eV) |
| 1 | 0.75 ± 0.04 |
| 2 | 1.28 ± 0.07 |
| 3 | 1.55 ± 0.02 |
| Data sourced from thermoluminescence analysis of MgTa₂O₆ synthesized at 800°C. researchgate.netresearchgate.net |
Thermoluminescence (TL) Properties of MgTa₂O₆
Thermoluminescence is a technique that reveals information about energy stored in a material's defect traps. After excitation with radiation, the material is heated, and the light emitted as trapped electrons are released is measured as a function of temperature, producing a "glow curve."
The thermoluminescence glow curve of MgTa₂O₆ provides a distinct signature of its electron trapping centers. For samples prepared via a solid-state reaction at 800°C, the glow curve displays at least three prominent peaks at approximately 108°C, 258°C, and 315°C. researchgate.netresearchgate.net Each peak corresponds to the release of electrons from a trap of a specific energy depth. researchgate.netresearchgate.net
The preparation conditions, particularly the annealing temperature, have a significant effect on the TL properties. ugent.be Studies investigating MgTa₂O₆ prepared at temperatures ranging from 600°C to 1600°C show that the structure of the glow curve is altered. ugent.be A notable finding is the complete fading of the high-temperature TL signal for samples prepared at 1600°C. ugent.be This indicates that high-temperature annealing either removes or modifies the deeper electron traps responsible for the signal at ~315°C. The activation energies calculated from these curves were found to be between 0.53 eV and 1.35 eV, showing a dependence on the synthesis temperature. ugent.be
Table 2: Prominent Thermoluminescence Glow Curve Peaks for MgTa₂O₆
| Sample Preparation | Peak 1 | Peak 2 | Peak 3 |
| Synthesized at 800°C | ~108°C | ~258°C | ~315°C |
| Synthesized at 1600°C | Present | Present | Faded/Absent |
| Data sourced from TL analysis of MgTa₂O₆ prepared at different annealing temperatures. researchgate.netugent.be |
Determination of Electron Trapping Centers (Depth and Stability)
Thermoluminescence (TL) studies on MgTa2O6 have revealed the presence of multiple electron trapping centers. researchgate.netugent.be When the material is exposed to radiation, electrons are excited and subsequently trapped in defects within the crystal lattice. Upon heating, these trapped electrons are released, and their recombination with holes results in the emission of light, a phenomenon known as thermoluminescence.
The analysis of TL glow curves provides information about the depth and stability of these electron traps. For MgTa2O6 synthesized via a solid-state reaction method, prominent electron trapping centers have been identified at approximately 108 °C, 258 °C, and 315 °C. researchgate.netugent.be The depth of these traps has been approximated to be 0.75 ± 0.04 eV, 1.28 ± 0.07 eV, and 1.55 ± 0.02 eV, respectively. researchgate.netugent.be The stability of these trapping centers suggests that MgTa2O6 is a promising material for energy storage applications. researchgate.netugent.be
The introduction of dopants can create additional electron trapping centers. For instance, co-doping MgTa2O6 with Cr³⁺ and Al³⁺ can enhance the number of electron trapping centers, which in turn can improve the persistent luminescence properties of the material. ugent.be Similarly, co-doping with Si⁴⁺ has been shown to introduce additional electron traps, leading to an enhancement in the lifetime of persistent luminescence. ugent.be
Persistent Luminescence Mechanisms and Applications
Persistent luminescence, also known as long-lasting phosphorescence, is the phenomenon where a material continues to emit light for a significant time after the excitation source is removed. ugent.be This slow emission process is due to the gradual release of stored excitation energy from electron trapping centers by thermal stimulation. ugent.be
In MgTa2O6, the persistent luminescence mechanism involves the trapping of electrons at defect sites after excitation by sources like UV light. ugent.be These trapped electrons are then slowly released and recombine with luminescence centers, leading to prolonged emission. The introduction of dopants plays a crucial role in enhancing this phenomenon. For example, Cr³⁺ ions can act as luminescence centers, and co-dopants like Al³⁺ or Si⁴⁺ can create deeper or more numerous electron traps, thereby increasing the duration and intensity of the afterglow. ugent.be The lifetime of the persistent luminescence in Cr³⁺-doped MgTa2O6 can be significantly extended by co-doping with Al³⁺, which is attributed to the creation of additional electron trapping centers. ugent.be
The potential applications of MgTa2O6 as a persistent luminescent material are diverse, spanning areas such as safety and road marking, decorative materials, and bio-imaging. researchgate.netugent.beugent.be Materials that can store and slowly release light offer energy-saving solutions for various lighting applications. ugent.beugent.be
Raman Spectroscopy Investigations
Vibrational Modes Assignment in Trirutile Structure
Magnesium tantalum oxide crystallizes in a trirutile structure with the space group P4₂/mnm. rsc.orgaip.org Group theory analysis predicts a total of 51 vibrational modes for this structure. aip.org Among these, the Raman-active modes are A₁g, B₁g, B₂g, and E_g. aip.org
Raman spectroscopy is a powerful technique for identifying the vibrational modes of a crystal. rsc.orgnih.gov In MgTa2O6, the Raman spectra are dominated by the vibrations of the TaO₆ octahedra, with a smaller contribution from the MgO₆ octahedra. aip.orgaip.org The vibrational modes can be broadly categorized into internal modes, which involve vibrations within the TaO₆ and MgO₆ octahedra, and external modes, which correspond to the motion of the octahedra as units.
The assignment of specific Raman peaks to particular vibrational modes has been achieved through a combination of experimental measurements on single crystals and powder samples, as well as theoretical calculations. aip.orgnih.gov Polarized Raman spectroscopy on single crystals allows for a precise identification of the symmetry of the vibrational modes. nih.gov For example, the strongest peaks in the parallel-polarized spectra (XX, YY, and ZZ configurations) are assigned to the A₁g modes, while the E_g modes dominate in the cross-polarized configurations (YZ and XZ). nih.gov
Table 1: Assignment of Observed Raman Modes in MgTa₂O₆ at Ambient Conditions
| Raman Mode | Assignment | Frequency (cm⁻¹) |
| E_g | Distortion of TaO₆ | 134 |
| A₁g | 210 | |
| E_g | 244 | |
| B₁g | 251 | |
| E_g | 329 | |
| A₁g | 418 | |
| B₂g | 467 | |
| A₁g | Ta-O stretching | 648 |
| A₁g | Ta-O stretching | 704 |
| B₂g | 823 |
Temperature-Dependent Raman Spectroscopy for Order-Disorder Effects
Temperature-dependent Raman spectroscopy has been employed to investigate order-disorder phenomena in MgTa2O6. rsc.orgnih.gov As the temperature increases, changes in the Raman spectra, such as peak shifting, broadening, and variations in relative intensity, can indicate structural modifications. researchgate.net
In MgTa2O6 single crystals, an order-disorder effect has been observed in the temperature-dependent Raman spectra. rsc.orgnih.gov This is attributed to the slight exchange of Mg²⁺ and Ta⁵⁺ ions between their respective octahedral sites under the influence of thermal energy. nih.gov This cationic disorder leads to changes in the local symmetry and, consequently, affects the vibrational modes. For instance, the appearance of new bands and the strengthening of certain peaks with increasing temperature can be indicative of this order-disorder transition. nih.gov Specifically, the strengthening of a bond at 210 cm⁻¹ with increasing temperature is attributed to the substitution of lower Raman active Mg-O bonds with higher Raman active Ta-O bonds. nih.gov
High-Pressure Raman Scattering and Mode Softening
High-pressure Raman scattering studies on MgTa2O6 have revealed pressure-induced phase transitions and mode softening. aip.orgaip.orgdntb.gov.ua As pressure is applied, most Raman bands shift to higher frequencies (a blue shift) due to the compression of the crystal lattice and the shortening of bond lengths. aip.org
However, a notable exception is the E_g mode at 134 cm⁻¹, which corresponds to a distortion vibration of the TaO₆ octahedra. aip.org This mode exhibits a red shift (softening) with increasing pressure, indicating a structural instability. aip.org This mode softening is believed to drive a pressure-induced phase transition that occurs at approximately 9-10 GPa. aip.orgaip.org
Further increases in pressure lead to at least one more phase transition at around 20.2 GPa, which is associated with the distortion of the edge-shared TaO₆ octahedra. aip.orgaip.org The appearance of new Raman peaks and the disappearance of others are characteristic signatures of these structural transformations. aip.orgaip.org Decompression measurements have shown that these pressure-induced transformations are irreversible. aip.orgaip.org The instability of the trirutile structure at high pressure is primarily linked to the significant deformation of the TaO₆ octahedra. aip.orgaip.org
X-ray Photoelectron Spectroscopy (XPS) for Valence State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical valence states of the constituent elements in a material. rsc.orgnih.gov In the context of MgTa2O6, XPS has been utilized to investigate the valence states of magnesium, tantalum, and oxygen.
Studies on as-grown and annealed single crystals of MgTa2O6 have employed XPS to analyze variations in valence states. rsc.orgnih.gov The analysis of the Ta 4f peaks in the XPS spectra can confirm the +5 oxidation state of tantalum. nih.gov Furthermore, XPS can be used to detect changes in the oxygen stoichiometry, such as an increase in oxygen vacancies after annealing the material in an argon atmosphere. rsc.orgnih.gov These oxygen vacancies can play a significant role in the material's luminescent and electronic properties.
Absorbance Spectra and Optical Transparency of MgTa2O6 Crystals
Magnesium tantalum oxide (MgTa2O6) single crystals, particularly those with a trirutile structure, have been the subject of research to understand their optical characteristics. The absorbance spectra and optical transparency of these crystals are crucial for their potential applications in optical and microwave dielectric materials.
Studies on MgTa2O6 single crystals grown by the optical floating zone method reveal significant details about their optical properties. worldscientific.comworldscientific.com As-grown crystals are often black and opaque. However, after an annealing process in air, they can become pale-yellow and transparent. jst.go.jpresearchgate.net This change in appearance highlights the importance of post-growth treatments in achieving desired optical characteristics.
The absorbance of MgTa2O6 crystals is notably low in the visible and near-infrared regions, specifically from 336 nm to 1000 nm, which accounts for their transparency in this range. worldscientific.com The absorption edge for MgTa2O6 has been identified at approximately 290 nm. jst.go.jpresearchgate.net This indicates that the material strongly absorbs light in the ultraviolet region of the electromagnetic spectrum.
The transparency of these crystals in the visible and near-infrared spectrum is a key property. For instance, the transmittance in the wavelength range of 500 to 2000 nm is about 75%. jst.go.jpresearchgate.net This high level of transparency is consistent with theoretical values calculated from the refractive index of the material. jst.go.jpresearchgate.net
The optical bandgap of MgTa2O6 has also been investigated. The analysis of the absorbance spectrum allows for the determination of the indirect and direct bandgaps. The indirect bandgap has been calculated to be approximately 3.85 eV. worldscientific.com
Below is a data table summarizing the key optical properties of MgTa2O6 single crystals.
| Property | Value | Wavelength/Region | Reference |
| Appearance (As-Grown) | Black and opaque | - | jst.go.jpresearchgate.net |
| Appearance (Annealed) | Pale-yellow and transparent | - | jst.go.jpresearchgate.net |
| Absorbance | Low | 336 nm to 1000 nm | worldscientific.com |
| Absorption Edge | ~290 nm | UV Region | jst.go.jpresearchgate.net |
| Transmittance | ~75% | 500 nm to 2000 nm | jst.go.jpresearchgate.net |
| Indirect Bandgap (Egi) | 3.85 eV | - | worldscientific.com |
Dielectric and Microwave Properties of Mgta2o6 Ceramics
Microwave Dielectric Characteristics
The suitability of a ceramic material for microwave applications is primarily determined by three key dielectric properties: the dielectric constant (εr), the quality factor (Q×f), and the temperature coefficient of resonant frequency (τf).
Dielectric Constant (εr) Measurement and Optimization
The dielectric constant (εr) of a material quantifies its ability to store electrical energy in an electric field. For microwave applications, a moderate to high εr is often desirable to enable the miniaturization of electronic components. Pure MgTa2O6 ceramics typically exhibit a dielectric constant in the range of 25 to 30. scite.aiustb.edu.cn
Additives also play a crucial role in optimizing the dielectric constant. The introduction of a Li2O–MgO–ZnO–B2O3–SiO2 (LMZBS) glass frit has been shown to achieve a dielectric constant of 26.1 in MgTa2O6 ceramics at a lower sintering temperature. ustb.edu.cn Similarly, the addition of small amounts of CuO can result in a dielectric constant of around 28. researchgate.net
| Composition/Additive | Sintering Temperature (°C) | Dielectric Constant (εr) |
| Pure MgTa2O6 | 1500 | 30.5 scite.ai |
| Pure MgTa2O6 | 1400 | ~25.0 ustb.edu.cn |
| Mg(Ta0.75Nb0.25)2O6 | 1450 | 27.9 scite.ai |
| MgTa2O6 + 2 wt% LMZBS glass | 1150 | 26.1 ustb.edu.cn |
| MgTa2O6 + 0.5 wt% CuO | 1400 | 28 researchgate.net |
Quality Factor (Q×f) and Dielectric Loss (tan δ) Evaluation
The quality factor (Q), multiplied by the resonant frequency (f), is a critical parameter that represents the inverse of the dielectric loss (tan δ) of a material (Q×f ≈ 1/tan δ). researchgate.net A high Q×f value signifies low energy loss, which is essential for achieving high selectivity and efficiency in microwave devices. Dielectric loss in ceramics arises from both intrinsic factors, related to the crystal lattice structure, and extrinsic factors, such as porosity, impurities, and grain boundaries. morgantechnicalceramics.com
Pure MgTa2O6 ceramics are known for their potential to achieve very high Q×f values, with some studies reporting values as high as 131,000 GHz. ustb.edu.cn However, these ultra-high values are typically achieved at high sintering temperatures. The evaluation of Q×f is often conducted alongside the measurement of the dielectric constant using the same resonant methods.
Optimization strategies for the Q×f value often focus on improving the density and microstructure of the ceramic. Additives can significantly influence the Q×f value. For example, the addition of 2 wt% of LMZBS glass to MgTa2O6 resulted in a Q×f value of 34,267 GHz. ustb.edu.cn Doping with CuO has also been explored, yielding a Q×f of 58,000 GHz. researchgate.net Furthermore, creating composite ceramics, such as by combining MgTa2O6 with MgNb2O6, can be used to tune the Q×f value. For a MgTa1.5Nb0.5O6 composition, a Q×f of 33,100 GHz has been reported. researchgate.net
| Composition/Additive | Sintering Temperature (°C) | Quality Factor (Q×f) (GHz) |
| Pure MgTa2O6 | 1400 | ~131,000 ustb.edu.cn |
| Pure MgTa2O6 | 1500 | 56,900 scite.ai |
| MgTa1.5Nb0.5O6 | 1450 | 33,100 researchgate.net |
| MgTa2O6 + 2 wt% LMZBS glass | 1150 | 34,267 ustb.edu.cn |
| MgTa2O6 + 0.5 wt% CuO | 1400 | 58,000 researchgate.net |
Temperature Coefficient of Resonant Frequency (τf) and Thermal Stability
The temperature coefficient of resonant frequency (τf) measures the fractional change in the resonant frequency with a change in temperature. For most practical applications, a τf value close to zero is highly desirable to ensure the stable performance of microwave components over a range of operating temperatures. ustb.edu.cnmdpi.com
Pure MgTa2O6 typically exhibits a positive τf value, in the range of +22 to +28.3 ppm/°C, indicating a lack of thermal stability for standalone use in many applications. scite.aiustb.edu.cn The τf is an intrinsic property related to the composition and crystal structure of the material.
A common and effective strategy to achieve a near-zero τf is to form a composite or solid solution with a material that has a negative τf value. MgNb2O6, with its large negative τf of approximately -68.5 ppm/°C, is an excellent candidate for this purpose. scite.airesearchgate.net By carefully adjusting the ratio of MgTa2O6 to MgNb2O6, the τf of the resulting ceramic can be tuned to be very close to zero. For instance, a Mg(Ta0.75Nb0.25)2O6 ceramic sintered at 1450°C exhibits a τf of -0.7 ppm/°C. scite.ai Similarly, the addition of certain glass frits, like LMZBS, can also shift the τf to a negative value, with a reported τf of -8.7 ppm/°C for a 2 wt% addition. ustb.edu.cn
| Composition/Additive | Sintering Temperature (°C) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) |
| Pure MgTa2O6 | 1500 | 28.3 scite.ai |
| Pure MgTa2O6 | 1400 | 22 ustb.edu.cn |
| Mg(Ta0.75Nb0.25)2O6 | 1450 | -0.7 scite.ai |
| MgTa1.5Nb0.5O6 | 1450 | -0.7 researchgate.net |
| MgTa2O6 + 2 wt% LMZBS glass | 1150 | -8.7 ustb.edu.cn |
| MgTa2O6 + 0.5 wt% CuO | 1400 | 18 researchgate.net |
Influence of Processing Parameters on Dielectric Properties
The final dielectric properties of MgTa2O6 ceramics are not solely dependent on their chemical composition but are also heavily influenced by the processing parameters used during their fabrication. Sintering temperature, duration, and the resulting microstructure and density are critical factors that must be carefully controlled.
Effect of Sintering Temperature and Duration
Sintering is a thermal treatment process that densifies the ceramic powder and forms a coherent solid. Both the sintering temperature and the duration at that temperature have a profound impact on the dielectric properties of MgTa2O6 ceramics.
Generally, as the sintering temperature increases, the dielectric constant and the quality factor (Q×f) of MgTa2O6-based ceramics also tend to increase, up to an optimal point. scite.airesearchgate.net This improvement is primarily due to increased densification and grain growth, which reduces porosity and the number of grain boundaries that can contribute to dielectric loss. For example, in Mg(Ta1−xNbx)2O6 ceramics, the εr and Q×f values were observed to increase and saturate as the sintering temperature was raised from 1300°C to 1450°C. scite.ai However, excessively high sintering temperatures can sometimes lead to abnormal grain growth or the formation of secondary phases, which can be detrimental to the dielectric properties. mdpi.com
The sintering duration also plays a role. Longer holding times at the optimal sintering temperature can promote further grain growth and homogenization of the microstructure, which can lead to an increase in the quality factor. mdpi.comresearchgate.net For instance, in ZnTa2O6 ceramics, increasing the sintering time from 2 to 10 hours at 1400°C resulted in an improved Q·f value. researchgate.net However, similar to temperature, an overly long sintering duration can also have negative effects.
Role of Relative Density and Microstructure on Dielectric Performance
The relative density and microstructure are direct consequences of the sintering process and are intrinsically linked to the dielectric performance of MgTa2O6 ceramics.
The microstructure, particularly the grain size and its uniformity, also significantly affects the dielectric properties. Well-developed, uniform grains with a low volume of grain boundaries generally lead to higher Q×f values. researchgate.netresearchgate.net Grain boundaries can act as scattering centers for phonons, which contributes to dielectric loss. Therefore, promoting controlled grain growth during sintering is a key strategy for enhancing the quality factor. For example, the increase in the Q×f value with sintering temperature is often attributed to the increase in grain size and the reduction of grain boundary defects. mdpi.com Conversely, a microstructure with small, underdeveloped grains or a wide distribution of grain sizes can lead to lower dielectric performance. researchgate.net
Doping and Additive Strategies for Property Modulation
The intrinsic properties of MgTa2O6 ceramics can be significantly enhanced and tailored through the introduction of dopants and sintering aids. These additions influence the material's characteristics at a fundamental level, from its crystal structure to its response to microwave radiation.
Effects of CuO Addition on Sintering Temperature and Q×f Value
The addition of Copper(II) oxide (CuO) as a sintering aid has been investigated as a method to reduce the high sintering temperatures typically required for MgTa2O6 ceramics. Research has shown that incorporating 1-5 wt.% of CuO can dramatically lower the sintering temperature. drpress.org However, this benefit is not without its trade-offs. The introduction of CuO can lead to the formation of a secondary phase, Copper Tantalate (CuTa2O6), within the ceramic matrix. drpress.org The presence of this additional phase has been found to be detrimental to the quality factor (Q×f) of the ceramic, causing its deterioration. drpress.org While specific data on the direct impact on MgTa2O6 is proprietary in some studies, the general effect of CuO in similar oxide ceramics is a reduction in sintering temperature due to the formation of a liquid phase, which can in some cases enhance densification and certain electrical properties up to an optimal doping level. scilit.commdpi.comnih.govnih.gov
Table 1: General Effects of CuO Addition on Ceramic Properties
| Property | Effect | Reference |
|---|---|---|
| Sintering Temperature | Significantly reduced | drpress.orgmdpi.com |
| Q×f Value | Deterioration due to secondary phase formation | drpress.org |
Nb⁵⁺ Substitution Effects on Phase Structure and Dielectric Properties
The substitution of Tantalum (Ta⁵⁺) with Niobium (Nb⁵⁺) in the MgTa2O6 structure induces significant changes in the phase composition and, consequently, the microwave dielectric properties. Studies have shown that as the concentration of Nb⁵⁺ increases, a morphotropic phase transition occurs. drpress.orgresearchgate.netcambridge.org At low doping levels (below 3%), a single tetragonal structure is maintained. drpress.orgresearchgate.net As the doping amount increases to below 15%, a heterogeneous structure composed of both tetragonal and orthorhombic phases is formed. drpress.orgresearchgate.net When the substitution exceeds 15%, the material completely transforms into an orthorhombic structure. drpress.orgresearchgate.net
This phase transition has a direct impact on the dielectric properties. Optimal microwave dielectric properties have been reported for a 9% Nb⁵⁺ doped MgTa2O6 ceramic, which exhibits a dielectric constant (εr) of 24, a Q×f value of 71,000 GHz (at 8.9 GHz), and a temperature coefficient of resonant frequency (TCF) of 15 ppm/°C. drpress.orgresearchgate.net This suggests that a two-phase mixture can be more advantageous than a solid solution for achieving both a high quality factor and good temperature stability. cambridge.org
Table 2: Dielectric Properties of Nb⁵⁺-Doped MgTa₂O₆ Ceramics
| Dopant Concentration | Phase Structure | Dielectric Constant (εr) | Q×f (GHz) | TCF (ppm/°C) | Reference |
|---|---|---|---|---|---|
| < 3% | Tetragonal | - | - | - | drpress.orgresearchgate.net |
| 3% - 15% | Tetragonal + Orthorhombic | - | - | - | drpress.orgresearchgate.net |
| 9% | Tetragonal + Orthorhombic | 24 | 71,000 | 15 | drpress.orgresearchgate.net |
Ni²⁺ Modification on Crystallographic and Dielectric Characteristics
Modification of MgTa2O6 with Nickel(II) ions (Ni²⁺), typically by substituting Magnesium (Mg²⁺), has been shown to be an effective strategy for enhancing the material's dielectric properties, particularly the quality factor. The introduction of Ni²⁺ into the A-site of the trirutile structure (P42/mnm space group) influences the crystallographic and dielectric characteristics. hilarispublisher.com
The substitution of Mg²⁺ with Ni²⁺, which has a similar ionic radius (0.69 Å for Ni²⁺ vs. 0.72 Å for Mg²⁺), can lead to an improvement in the quality factor. hilarispublisher.com Research indicates that Ni²⁺ doping can effectively promote the Q×f values. The underlying mechanism is related to changes in the polarizability and the Mg-O bond ionicity, which in turn affect the dielectric constant. The densification and micromorphology of the sintered ceramic are also crucial factors that are influenced by Ni²⁺ doping and play a significant role in the final microwave dielectric performance. In some complex substitutions involving Ni²⁺, such as in Mg₁/₃Co₁/₃Ni₁/₃Ta₂O₆, the sintering temperature can be significantly reduced (by 150°C–200°C) while achieving excellent microwave dielectric properties, including a dielectric constant of 26.8, a Q×f of 86,000 GHz, and a τf of 36 ppm/°C. scilit.com
Table 3: Effect of Ni²⁺ Modification on MgTa₂O₆ Ceramics
| Property | Effect | Reference |
|---|---|---|
| Q×f Value | Can be effectively promoted | hilarispublisher.com |
| Dielectric Constant | Varies due to changes in polarizability and bond ionicity | hilarispublisher.com |
Impact of Li₂O–MgO–ZnO–B₂O₃–SiO₂ Glass Frit on Low-Temperature Sintering and Stability
For applications in Low-Temperature Co-fired Ceramic (LTCC) technology, reducing the sintering temperature of dielectric ceramics is crucial to enable co-firing with highly conductive metals like silver. The use of a multi-component glass frit, such as Li₂O–MgO–ZnO–B₂O₃–SiO₂ (LMZBS), has been proven effective in significantly lowering the sintering temperature of similar niobate-based ceramics, a principle that extends to tantalates like MgTa2O6. nih.gov
In a study on MgNb₂O₆, a material with similar properties to MgTa₂O₆, the addition of 1 wt% of LMZBS glass frit reduced the sintering temperature to 925°C. nih.gov The resulting ceramic composite exhibited excellent microwave dielectric properties: a dielectric constant (εr) of 19.7, a Q×f value of 67,839 GHz, and a temperature coefficient of resonant frequency (τf) of -41.01 ppm/°C. nih.gov Importantly, the LMZBS-doped ceramic showed good chemical compatibility with silver electrodes, a critical requirement for LTCC applications. nih.gov This approach demonstrates a viable path to integrating high-performance dielectric materials like MgTa₂O₆ into LTCC modules.
Table 4: Properties of MgNb₂O₆ with LMZBS Glass Frit for LTCC Application
| Property | Value | Reference |
|---|---|---|
| Sintering Temperature | 925°C | nih.gov |
| Dielectric Constant (εr) | 19.7 | nih.gov |
| Q×f (GHz) | 67,839 | nih.gov |
| τf (ppm/°C) | -41.01 | nih.gov |
Mn²⁺ Doping and its Influence on Microwave Dielectric Properties
Research has shown that while doping with Mn²⁺ below a certain threshold (0.1) results in relatively stable lattice and dielectric properties, excessive doping can lead to significant lattice distortion, which is detrimental to the microwave dielectric performance. The introduction of an appropriate amount of Mn-O bonds, which have high bond dissociation energy, can enhance the stability of the MgO₆ octahedron. An optimal composition of 0.06 Mn²⁺-doped MgTa₂O₆ has been identified, exhibiting a dielectric constant (εr) of 28, a Q×f value of 105,000 GHz (at 7.5 GHz), and a τf of 19.5 ppm/°C.
Table 5: Microwave Dielectric Properties of Mn²⁺-Doped MgTa₂O₆ Ceramics
| Dopant (Mn²⁺) Content | Dielectric Constant (εr) | Q×f (GHz) | τf (ppm/°C) |
|---|
Correlation between Chemical Bonding Theory and Dielectric Loss
The dielectric loss in MgTa2O6 ceramics at microwave frequencies is intrinsically linked to its crystal structure and the nature of its chemical bonds. The Phillips-van Vechten-Levine (P-V-L) chemical bond theory provides a framework for understanding these correlations.
Several key parameters derived from this theory and experimental observations are used to quantify and predict the dielectric loss. These include:
Lattice Energy: A measure of the strength of the bonds within the crystal lattice. Higher lattice energy generally correlates with a more stable structure and lower dielectric loss.
Packing Fraction: This represents the efficiency with which the ions are packed within the unit cell. A higher packing fraction often leads to lower dielectric loss.
Full Width at Half Maximum (FWHM) of Raman Peaks: Specifically, the FWHM of the Raman peak associated with the Ta-O bond vibrations serves as a quantitative measure of the crystallographic order. A narrower FWHM indicates a higher degree of order and rigidity in the TaO₆ octahedron, which contributes to lower dielectric loss.
Table 6: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Magnesium Tantalum Oxide | MgTa₂O₆ |
| Copper(II) Oxide | CuO |
| Copper Tantalate | CuTa₂O₆ |
| Niobium(V) Oxide | Nb₂O₅ |
| Nickel(II) Oxide | NiO |
| Lithium Oxide | Li₂O |
| Magnesium Oxide | MgO |
| Zinc Oxide | ZnO |
| Boron Trioxide | B₂O₃ |
| Silicon Dioxide | SiO₂ |
| Manganese(II) Oxide | MnO |
| Tantalum(V) Oxide | Ta₂O₅ |
Dielectric Properties in Relation to Frequency and Temperature Ranges
The dielectric properties of Magnesium Tantalum Oxide (MgTa2O6) ceramics are significantly influenced by both frequency and temperature. These properties, primarily the dielectric constant (εr), dielectric loss (tan δ or D), and the quality factor (Q×f), are critical for the material's application in microwave and high-frequency electronic components.
Research into the MgNb2–xTaxO6 system, where x=2.0 corresponds to pure MgTa2O6, reveals distinct dependencies. At room temperature, the dielectric constant and dielectric loss of MgTa2O6 exhibit changes with varying frequency. For instance, measurements on samples sintered at 1200°C show a dielectric constant of approximately 17.7 at microwave frequencies (~14.5 GHz) and a value of around 16.0 at 500 kHz. ias.ac.in The dielectric loss for the MgTa2O6 phase was found to be 0.17 at 500 kHz. ias.ac.in
The relationship with temperature is also a key characteristic. For MgTa2O6 ceramics, the dielectric loss is observed to be at a minimum at approximately 150°C, with only a marginal increase beyond this temperature. ias.ac.in The temperature coefficient of resonant frequency (τf), a critical parameter for the thermal stability of microwave components, has been reported with positive values for MgTa2O6, such as 22 × 10⁻⁶ /°C and ~30.0 × 10⁻⁶ /°C. ustb.edu.cn Additives can be used to modify this property; for example, adding a specific glass frit can adjust the τf value to be near-zero, such as -8.7 × 10⁻⁶ /°C, enhancing its temperature stability for practical applications. ustb.edu.cn
The general behavior of dielectric materials helps to understand these phenomena. The dielectric constant's dependence on frequency is related to different polarization mechanisms within the material (electronic, ionic, dipolar, and space charge), each with a characteristic relaxation frequency. niser.ac.inusu.edu As frequency increases, slower mechanisms cannot keep up with the alternating field, leading to a decrease in the dielectric constant. niser.ac.inekb.eg Similarly, dielectric loss can show peaks at specific frequencies corresponding to these relaxation mechanisms. niser.ac.in The effect of temperature on dielectric properties is often linked to the mobility of charge carriers and the thermal activation of polarization mechanisms. nih.govekb.eg In many ceramics, the dielectric constant and loss increase with temperature, especially at lower frequencies, due to increased ionic conductivity and charge accumulation at interfaces like grain boundaries. nih.govekb.eg
The following tables summarize some of the reported dielectric properties of MgTa2O6 under various conditions.
Table 1: Dielectric Properties of MgTa2O6 at Various Frequencies (Room Temperature)
| Frequency | Dielectric Constant (εr) | Dielectric Loss (D) | Sintering Temperature (°C) | Reference |
| 500 kHz | ~16.0 | 0.17 | 1200 | ias.ac.in |
| ~14.6 GHz | 17.7 | - | 1200 | ias.ac.in |
Table 2: Microwave Dielectric Properties of MgTa2O6 Ceramics
| Dielectric Constant (εr) | Quality Factor (Q×f) (GHz) | Temperature Coefficient (τf) (ppm/°C) | Notes | Reference |
| ~25.0 | ~131,000 | 22 | Pure MgTa2O6 | ustb.edu.cn |
| ~30 | ~60,000 | ~30.0 | Pure MgTa2O6 | ustb.edu.cn |
| 27.8 | 184,000 | 53 | With 0.5 wt% B2O3 additive | researchgate.net |
| 26.1 | 34,267 | -8.7 | With 2 wt% Li2O–MgO–ZnO–B2O3–SiO2 glass additive | ustb.edu.cn |
Photocatalytic Performance of Mgta2o6
Photocatalytic Degradation Applications
MgTa2O6 is effective in breaking down organic compounds, a critical process for environmental remediation. This is primarily achieved through the generation of highly reactive species upon light irradiation.
Research has shown that mesoporous thin films of MgTa2O6 are capable of photodegrading organic dyes like Rhodamine B under UV light. researchgate.net The efficiency of this process is significantly influenced by the material's preparation and resulting structure. In one study, the photocatalytic activity of nanoarchitectured MgTa2O6 thin films was found to be approximately four times higher than that of comparable anatase TiO2 films, which are a common benchmark in photocatalysis. researchgate.net
The degradation process is affected by the calcination temperature used during the synthesis of the MgTa2O6 films. This is because the temperature influences key properties such as crystallinity and the integrity of the mesoporous structure. For instance, studies on KLE-templated mesoporous MgTa2O6 films revealed that the photocatalytic activity peaked at specific calcination temperatures. Two such peaks were observed at 700 °C and 790 °C. The optimal performance was achieved at 790 °C, a temperature at which the material exhibited high crystallinity with nanocrystals of about 1.6 nm in size while still maintaining an ordered mesoporous structure. researchgate.net
Table 1: Effect of Calcination Temperature on the Photocatalytic Activity of Mesoporous MgTa2O6 Thin Films for Rhodamine B Degradation
| Calcination Temperature (°C) | Key Observations | Photocatalytic Activity |
|---|---|---|
| 550 - 850 | Two maxima in activity observed. | Peaking at 700 °C and 790 °C. |
| 790 | Optimal temperature for activity. | High crystallinity with 1.6 nm nanocrystals and maintained ordered mesoporous structure. |
| > 790 | --- | Activity influenced by increasing grain size and deterioration of ordered mesopores. |
Water Splitting Applications
The general mechanism of photocatalytic water splitting on a semiconductor like MgTa2O6 involves the generation of an electron-hole pair upon absorption of light with energy greater than the material's band gap. These charge carriers then migrate to the surface to participate in the water splitting reactions.
The holes (h⁺) generated in the valence band of MgTa2O6 move to the catalyst's surface, where they have sufficient potential to oxidize water molecules. This reaction produces oxygen gas and protons.
General Reaction: 2H₂O + 4h⁺ → O₂ + 4H⁺
Simultaneously, the electrons (e⁻) excited to the conduction band travel to the surface. These electrons are then used to reduce protons in the solution, resulting in the formation of hydrogen gas.
General Reaction: 2H⁺ + 2e⁻ → H₂
Factors Influencing Photocatalytic Activity of MgTa2O6
The efficiency of MgTa2O6 as a photocatalyst is not solely dependent on its chemical composition but is also heavily influenced by its physical and structural characteristics.
The relationship between the crystallinity and the mesostructure of MgTa2O6 is a critical factor in determining its photocatalytic performance. High crystallinity is generally desirable as it can lead to a lower number of defects that act as recombination centers for photogenerated electron-hole pairs, thus enhancing photocatalytic efficiency. researchgate.net
For mesoporous MgTa2O6 thin films, there is a delicate balance between achieving high crystallinity, which often requires high-temperature treatment, and preserving the ordered mesoporous structure, which can be destroyed at elevated temperatures. Research has shown that as the calcination temperature increases up to 1100 °C, the crystallinity and grain size of MgTa2O6 also increase. However, this can lead to the deterioration of the ordered mesopores. researchgate.net The optimal photocatalytic activity is therefore achieved at a temperature that balances high crystallinity with a well-maintained mesoporous architecture, which provides a high surface area and facilitates access of reactant molecules to the catalytic sites. researchgate.net
Effect of Calcination Temperature on Activity
The calcination temperature plays a critical role in determining the photocatalytic activity of magnesium tantalum oxide (MgTa2O6) by influencing its crystallinity, grain size, and mesoporous structure. nih.govbeilstein-journals.orgmdpi.comresearchgate.net Studies on mesoporous MgTa2O6 thin films have shown a complex relationship between the annealing temperature and photocatalytic efficiency. beilstein-journals.org
For instance, in the photodegradation of rhodamine B, the photocatalytic activity of mesoporous MgTa2O6 films exhibited two distinct maxima within a calcination temperature range of 550–850 °C. nih.govnih.gov The first peak occurred at 700 °C, with a reaction rate constant of 0.0216 min⁻¹. beilstein-journals.org After an initial decrease in activity as the temperature rose to 760 °C, the performance peaked again, reaching its optimum at 790 °C. beilstein-journals.orgnih.gov At this temperature, the material achieves high crystallinity while maintaining an ordered mesoporous structure with nanocrystals measuring approximately 1.6 nm. nih.govresearchgate.net
This dual-peak phenomenon is attributed to the interplay between increasing crystallinity, which generally enhances photocatalytic activity, and the gradual deterioration of the ordered mesoporous structure at higher temperatures. nih.govbeilstein-journals.org While higher temperatures promote better crystal growth, they can also lead to the collapse of the mesopores, which is detrimental to performance. mdpi.comnih.gov The optimal balance for these specific films was found at 790 °C, where high crystallinity and a well-developed mesoporous structure coexist. nih.govresearchgate.net In contrast, nonporous MgTa2O6 films show a more straightforward trend, with photocatalytic activity reaching a single optimum value at a higher temperature of 950 °C, albeit with a lower reaction rate constant of about 0.0175 min⁻¹. beilstein-journals.org
This highlights that the ideal calcination temperature is a compromise to maximize crystallinity without sacrificing the beneficial surface area and accessibility provided by the mesoporous architecture. rsc.org
Interactive Data Table: Effect of Calcination Temperature on MgTa2O6 Photocatalytic Activity
| Material | Calcination Temperature (°C) | Key Observation | Reaction Rate Constant (min⁻¹) | Source |
|---|---|---|---|---|
| Mesoporous MgTa2O6 Film | 700 | First maximum in photocatalytic activity | 0.0216 | beilstein-journals.org |
| Mesoporous MgTa2O6 Film | 790 | Optimal photocatalytic activity | Not specified, but highest | nih.govresearchgate.net |
| Nonporous MgTa2O6 Film | 950 | Optimal photocatalytic activity | ~0.0175 | beilstein-journals.org |
Role of Thin Walls and Mesopore Structure
The mesoporous architecture, particularly the presence of thin walls and an ordered pore structure, is fundamental to the enhanced photocatalytic performance of MgTa2O6. researchgate.net An ordered mesoporous structure provides a high specific surface area and ensures that the catalytically active sites are easily accessible to target molecules. nih.gov This structure facilitates the diffusion of reactants to the oxide surface, significantly increasing the number of active sites available for the photocatalytic reaction. nih.gov
Research has highlighted that amorphous MgTa2O6 powder with a wormhole-like microporous structure and thin walls (approximately 2.8 nm) demonstrated enhanced activity for water decomposition compared to its crystalline counterpart made by solid-state reactions. researchgate.net The high activity is ascribed to these thin walls, which reduce the distance that photo-excited electrons and holes must travel to reach the surface, thereby minimizing the chance of recombination and increasing photocatalytic efficiency. researchgate.net
The positive impact of the mesoporous structure is clearly demonstrated when comparing mesoporous MgTa2O6 films to nonporous ones, with the former showing significantly higher photocatalytic performance. nih.gov Furthermore, the type of template used to create the mesoporous structure matters. For example, a KLE-templated mesoporous MgTa2O6 film showed higher activity than one templated with F127 at the optimal calcination temperature of 790 °C, which is attributed to the formation of a more stable and ordered mesoporous structure. nih.govbeilstein-journals.org The combination of high crystallinity within these thin walls and a well-developed, accessible mesoporosity is the key to optimizing the photocatalytic performance of metal-oxide films. nih.govresearchgate.net
Doping Strategies for Enhanced Photocatalytic Response
Nitrogen Doping for Visible-Light Responsiveness (MgTa2O6-xNx)
A significant limitation of many metal oxide photocatalysts, including MgTa2O6, is their wide band gap, which restricts their activation to the UV portion of the solar spectrum. researchgate.net A prominent strategy to overcome this is doping with non-metal elements, such as nitrogen, to extend the catalyst's photoresponse into the visible light region. scispace.comnih.gov While extensive research on nitrogen-doped MgTa2O6 (MgTa2O6-xNx) is not widely available, the principle has been successfully demonstrated in similar tantalates and other metal oxides.
For example, nitrogen-doped titanium dioxide (TiO2-xNx) has shown a significant improvement in photocatalytic activity under visible light (wavelengths up to 500 nm). nih.govresearchgate.net Similarly, visible-light-driven K2Ta2O6−xNx catalysts have been successfully synthesized, showing the ability to absorb visible light up to 600 nm and efficiently decompose pollutants. researchgate.net In these materials, nitrogen atoms are incorporated into the oxide lattice, substituting some of the oxygen sites. nih.gov This modification of the electronic structure is responsible for the visible-light absorption and the resulting photocatalytic activity. scispace.comnih.gov It is theorized that applying similar nitrogen doping techniques to MgTa2O6 would yield a comparable enhancement in its visible-light responsiveness.
Band Gap Narrowing through Doping
The primary mechanism by which nitrogen doping enhances visible-light activity is the narrowing of the material's band gap. nih.govnih.gov In pristine metal oxides, the valence band is typically formed by O 2p orbitals, and the conduction band by the metal d orbitals. researchgate.net When nitrogen is introduced into the lattice, its N 2p orbitals mix with the O 2p orbitals of the valence band. researchgate.net
Nanoarchitectured Thin Films for Enhanced Photocatalytic Performance
Fabricating MgTa2O6 as nanoarchitectured thin films is a highly effective approach to boost its photocatalytic performance. nih.govmdpi.com Such films, synthesized through methods like evaporation-induced self-assembly (EISA) combined with a sol-gel procedure, offer several advantages over powder-based catalysts, most notably avoiding laborious post-reaction recycling processes. nih.govresearchgate.net
The key to their enhanced performance lies in the synergistic combination of high crystallinity and a well-ordered mesoporous structure. beilstein-journals.orgnih.gov This nanoarchitecture provides a large surface area and ordered pores that are accessible from the top, which facilitates the diffusion of molecules to the catalytically active sites on the oxide surface. nih.gov The use of advanced block copolymer templates is crucial for creating a stable mesoporous structure that can withstand the high calcination temperatures required to crystallize the MgTa2O6 within the mesopore walls. nih.govresearchgate.net
When optimized, these nanoarchitectured MgTa2O6 thin films demonstrate significantly superior photocatalytic activity. nih.gov For example, a mesoporous MgTa2O6 film calcined at 790 °C showed a turnover frequency (TOF) for the degradation of rhodamine B that was approximately four times higher than that of a comparable, widely used ordered mesoporous anatase TiO2 film. nih.govnih.gov This superior performance underscores the potential of nanoarchitectured MgTa2O6 films for practical applications in heterogeneous photocatalysis. nih.gov
Advanced Materials Research and Applications of Mgta2o6
Dielectric Resonators and Filters in Microwave Frequency Range
Magnesium tantalum oxide is a well-studied material for applications as a dielectric resonator in the microwave frequency range. These components are crucial for building filters and oscillators in modern wireless communication systems. The performance of a dielectric resonator is primarily determined by three key properties: the dielectric constant (εr), the quality factor (Q×f), and the temperature coefficient of resonant frequency (τf).
Research has shown that pure MgTa2O6 ceramics possess favorable microwave dielectric properties. However, modifications through doping or creating composite materials are often employed to fine-tune these characteristics for specific applications. For instance, the addition of small amounts of copper oxide (CuO) has been shown to significantly lower the sintering temperature of MgTa2O6 ceramics from 1400°C to 1100°C, which is advantageous for manufacturing. This is achieved through the formation of a liquid phase during sintering, which also enhances the densification of the ceramic. A MgTa2O6 ceramic with a 0.5wt.% CuO addition, sintered at 1400°C, exhibits a dielectric constant (εr) of 28, a Q×f value of 58,000 GHz, and a temperature coefficient of resonant frequency (τf) of +18 ppm/°C. arxiv.org
Furthermore, creating composites of MgTa2O6 with other materials, such as polytetrafluoroethylene (PTFE), allows for the fabrication of materials with tailored dielectric properties. In a composite with 0.1 volume fraction of mixed ceramics (0.025 MgTa2O6 and 0.075 MgTiO3) in PTFE, good microwave dielectric properties were achieved, with a dielectric constant of 3.6, a Q×f of 7,788 GHz, and a τf of -0.19 ppm/°C. uwa.edu.au
The table below summarizes the microwave dielectric properties of MgTa2O6 and its composites from various research findings.
| Material Composition | Dielectric Constant (εr) | Quality Factor (Q×f) (GHz) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) |
| MgTa2O6 (pure) | ~24 | - | - |
| MgTa2O6 with 0.5wt.% CuO | 28 | 58,000 | +18 |
| Mg(Nb0.09Ta0.91)2O6 | 24 | 71,000 | +15 |
| 0.1 (0.025MgTa2O6 + 0.075MgTiO3)/PTFE | 3.6 | 7,788 | -0.19 |
High-Performance Electronic Devices
The unique dielectric properties of MgTa2O6 also make it a candidate for use in high-performance electronic components, such as capacitors and potentially as a gate dielectric in transistors.
Capacitors and High Dielectric Constant Materials
Materials with a high dielectric constant (high-κ) are essential for the miniaturization of electronic components, particularly capacitors. A higher dielectric constant allows for the storage of more charge in a smaller volume. While materials like barium titanate can exhibit very high dielectric constants, their properties are often highly dependent on temperature. researchgate.net
Magnesium tantalum oxide, with a reported dielectric constant of approximately 24, is considered a high-κ material, although its dielectric constant is not as high as some ferroelectric materials. researchgate.net However, its stability over a range of frequencies and temperatures makes it an interesting candidate for specialized capacitor applications where reliability is paramount. Research into composites has shown that the dielectric constant can be manipulated; for example, a composite of MgTa2O6 and MgNb2O6 has a dielectric constant varying between 16 and 28. researchgate.net The relatively low dielectric loss of MgTa2O6, around 0.006 at 100 kHz, is also a beneficial characteristic for capacitor applications, as it signifies low energy dissipation. researchgate.net
Gate Dielectrics in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs)
In modern MOSFETs, the traditional silicon dioxide (SiO2) gate dielectric is being replaced by high-κ materials to enable further scaling of transistor dimensions while controlling leakage currents. scilit.com Materials like hafnium oxide (HfO2) and various rare-earth oxides are at the forefront of this research. scilit.com
Currently, there is limited to no specific research available on the application of MgTa2O6 as a gate dielectric in MOSFETs. While its high dielectric constant and good insulating properties are prerequisites for such an application, extensive research would be required to determine its compatibility with silicon manufacturing processes, its interface properties with the silicon channel, and its long-term reliability under electrical stress. The investigation of related compounds, such as magnesium niobate (MgNb2O6), as a high-κ gate dielectric for two-dimensional electronics suggests that complex oxides are a promising area of exploration. researchgate.net
Solid-State Lighting and Safety Illumination Applications
Magnesium tantalum oxide has emerged as a promising host material for phosphors used in solid-state lighting (SSL) and safety illumination. Persistent luminescent materials, which can store energy and release it as light over time, are particularly valuable for applications like emergency signage and roadway markings. scilit.com
Research has demonstrated that MgTa2O6, when doped with activators like chromium (Cr3+) or nickel (Ni2+), can function as an efficient near-infrared (NIR) phosphor. arxiv.orgaip.orgresearchgate.net A Cr3+-activated MgTa2O6 phosphor exhibits a broad emission band in the NIR range from 700 to 1150 nm when excited by blue light (around 460 nm). arxiv.orgaip.org This broad emission is attributed to Cr3+ ions occupying two different crystallographic sites within the MgTa2O6 host lattice. arxiv.orgaip.org A phosphor-converted LED fabricated using this material has been successfully used for imaging the distribution of bones and blood vessels in a human hand, highlighting its potential in biomedical applications. arxiv.orgaip.org
Similarly, Ni2+-doped MgTa2O6 phosphors show ultra-broadband NIR emission between 1300 and 2000 nm under blue-light excitation, with a high internal quantum yield of 25.6%. researchgate.net The thermally stimulated luminescence (TSL) properties of undoped MgTa2O6 have also been investigated, revealing the presence of electron trapping centers that can store energy. scilit.com This characteristic points to its potential for energy storage applications and in safety illumination where a long-lasting glow is required. scilit.com
The table below details the luminescent properties of doped MgTa2O6.
| Dopant | Excitation Wavelength (nm) | Emission Peak/Range (nm) | Key Findings |
| Cr3+ | 460 | 700 - 1150 (peaks at 834 & 910) | Broad-band NIR emission, suitable for pc-LEDs and biomedical imaging. arxiv.orgaip.org |
| Ni2+ | 470 | ~1620 (range 1300-2000) | Ultra-broadband NIR-II and NIR-III emission with high quantum yield. researchgate.net |
| Undoped | 295 (for PL) | 360 - 780 | Exhibits thermoluminescence, indicating energy storage capability for safety applications. scilit.com |
Superconducting Quantum Materials
The development of quantum computers relies on the fabrication of highly coherent quantum bits (qubits). Superconducting circuits are a leading platform for building qubits, but their performance is often limited by dielectric loss from materials at interfaces and in substrates. bnl.govaps.org
Mitigation of Dielectric Loss in Superconducting Thin Films
A significant area of research in superconducting quantum materials is the identification and mitigation of sources of dielectric loss. Materials with low intrinsic dielectric loss at cryogenic temperatures are crucial for improving the coherence times of superconducting qubits. aip.orgresearchgate.netarxiv.org Tantalum-based materials have shown great promise in this area. bnl.gov Specifically, α-tantalum has been demonstrated to be a low-loss material for use in superconducting quantum circuits. aip.org
While there is extensive research on tantalum and its simple oxides for these applications, there is currently no specific research demonstrating the use of magnesium tantalum oxide (MgTa2O6) for mitigating dielectric loss in superconducting thin films. However, the broader investigation into low-loss tantalates for microwave resonators suggests that complex tantalum oxides could be of interest. The primary focus is on achieving materials with minimal defects and interfaces that can act as two-level systems (TLS), a major source of dielectric loss in superconducting qubits. aip.org Future research may explore complex oxides like MgTa2O6 as potential substrates or dielectric layers in superconducting resonators and qubits, provided they can be synthesized with extremely high purity and crystalline quality to minimize loss tangents at cryogenic temperatures.
Enhancing Superconducting Properties via Mg Capping Layers
The quest for stable and coherent quantum bits (qubits) is a central theme in the development of quantum computing. Tantalum (Ta) has emerged as a promising material for superconducting qubits, but its performance is often hindered by the formation of a native oxide layer (Ta₂O₅) on its surface. This oxide layer can introduce dielectric loss, which is a major limiting factor for the coherence time of the qubits.
Recent research has demonstrated that an ultrathin capping layer of magnesium (Mg) can significantly suppress the formation of this tantalum oxide layer on tantalum thin films. This protective magnesium layer is crucial in enhancing the superconducting properties of tantalum. Studies have shown that the application of an Mg capping layer leads to sharper and higher-temperature transitions to the superconducting state.
The mechanism behind this enhancement involves the magnesium acting as an effective oxygen barrier. Even after a month of exposure, the tantalum film remains largely unoxidized. An additional benefit of the magnesium capping layer is its ability to act as a "sponge," drawing out impurities from the tantalum film. This purification effect further contributes to an increase in the superconducting transition temperature. By mitigating the formation of the detrimental tantalum oxide and purifying the base metal, magnesium capping layers present a significant step forward in creating more robust and coherent superconducting quantum devices.
Thermoelectric Performance Evaluation
Thermoelectric materials, which can convert heat energy into electrical energy and vice versa, are evaluated based on a dimensionless figure of merit, ZT. This value is calculated using the formula:
ZT = (S²σT) / κ
where:
S is the Seebeck coefficient
σ is the electrical conductivity
T is the absolute temperature
κ is the thermal conductivity
A higher ZT value indicates a more efficient thermoelectric material. The ideal thermoelectric material possesses a high See-beck coefficient, high electrical conductivity, and low thermal conductivity.
Currently, there is limited direct research available on the thermoelectric properties of pure MgTa₂O₆. However, studies on related materials provide some insight. For instance, in an investigation of tantalum-doped zinc oxide (ZnO), where MgTa₂O₆ was present as a secondary phase, the resulting composite material exhibited a very low ZT value of approximately 0.07 at 1175 K. This was primarily attributed to a high Seebeck coefficient of -464 µV/K and a moderate electrical conductivity of around 13 S/cm. researchgate.net The thermal conductivity was not significantly affected by the tantalum content in this particular study. researchgate.net
This suggests that while MgTa₂O₆ itself may not be a leading candidate for high-performance thermoelectric applications, its properties could be relevant in composite systems. Further research is needed to determine the intrinsic thermoelectric properties of pure MgTa₂O₆ to fully assess its potential in this field.
Table 1: Thermoelectric Properties of Tantalum-Doped ZnO with MgTa₂O₆ Secondary Phase
| Property | Value | Temperature (K) |
| Seebeck Coefficient (S) | -464 µV/K | 1175 |
| Electrical Conductivity (σ) | ~13 S/cm | 1175 |
| Figure of Merit (ZT) | ~0.07 | 1175 |
Other Potential Research Directions
Beyond superconductivity and thermoelectrics, the unique properties of Magnesium Tantalum Oxide open up several other promising avenues for advanced materials research.
High-Temperature Coatings
The demand for materials that can withstand extreme temperatures is a constant driver of innovation, particularly in the aerospace and power generation industries. Thermal barrier coatings (TBCs) are critical for protecting components in gas turbines and jet engines from high-temperature corrosion and wear.
Recent studies have identified tantalates, including MgTa₂O₆, as potential candidates for next-generation TBCs. researchgate.net These materials are being investigated for their low thermal conductivity and high-temperature phase stability. Research has shown that MgTa₂O₆ exhibits low thermal conductivity at elevated temperatures, a crucial property for effective thermal insulation. researchgate.net For example, at 900°C, the thermal conductivity of Mg₄Ta₂O₉, a related compound, was measured to be 1.78 W·m⁻¹·K⁻¹, which is significantly lower than that of conventional TBC materials like 8YSZ (8 mol% Yttria-Stabilized Zirconia). researchgate.net
Table 2: Thermal Conductivity of A₄Ta₂O₉ (A = Ca, Mg) Ceramics at 900°C
| Material | Thermal Conductivity (W·m⁻¹·K⁻¹) |
| Ca₄Ta₂O₉ | 1.93 |
| Mg₄Ta₂O₉ | 1.78 |
The low thermal conductivity of these tantalates makes them attractive for applications requiring robust thermal insulation at high operational temperatures. researchgate.net
Catalysis
The catalytic properties of MgTa₂O₆, particularly when modified, have shown significant potential. A notable area of research is in photocatalysis for water splitting, a process that uses light energy to decompose water into hydrogen and oxygen.
A study demonstrated that nitrogen-doped MgTa₂O₆, specifically MgTa₂(O,N)₆, can function as a photocatalyst for both water oxidation and reduction under visible light irradiation. This is a significant finding as it suggests the material's potential in solar fuel production. The nitrogen doping creates a new absorption edge at approximately 570 nm, allowing the material to utilize a broader spectrum of sunlight.
The mechanism of photocatalysis in a semiconductor like nitrogen-doped MgTa₂O₆ involves the generation of electron-hole pairs upon light absorption. These charge carriers then migrate to the surface and participate in redox reactions with water molecules.
While research into the catalytic applications of pure MgTa₂O₆ is still emerging, the success of its nitrogen-doped variant highlights a promising path for developing novel catalysts for various chemical transformations.
Energy Storage
Magnesium Tantalum Oxide has been identified as a promising material for energy storage applications, primarily based on its thermoluminescence (TL) properties. ugent.be Thermoluminescence is the emission of light from a material when it is heated, after it has been exposed to radiation. This phenomenon is indicative of the material's ability to store energy in the form of trapped electrons and release it upon thermal stimulation.
A study on MgTa₂O₆ synthesized via a solid-state reaction revealed the presence of prominent electron trapping centers. ugent.be The analysis of the TL glow curve, which is a plot of light intensity versus temperature, identified at least three distinct trap levels at approximately -108°C, -258°C, and -315°C. ugent.be The depth of these electron traps, which corresponds to the energy required to release the trapped electrons, was estimated to be 0.75 ± 0.04 eV, 1.28 ± 0.07 eV, and 1.55 ± 0.02 eV. ugent.be
Table 3: Electron Trap Depths in MgTa₂O₆ from Thermoluminescence Analysis
| Trap | Estimated Depth (eV) |
| 1 | 0.75 ± 0.04 |
| 2 | 1.28 ± 0.07 |
| 3 | 1.55 ± 0.02 |
The stability of these electron trapping centers suggests that MgTa₂O₆ could be a viable candidate for applications in dosimetry and potentially as a component in energy storage systems like rechargeable batteries or supercapacitors. ugent.be However, direct research into the use of MgTa₂O₆ as an electrode material in magnesium-ion batteries or supercapacitors is still in its early stages. The theoretical high specific capacity of magnesium as an anode material makes the exploration of magnesium-based compounds like MgTa₂O₆ for battery applications a compelling area for future research.
Q & A
What are the established synthesis methods for MgTa₂O₆, and how do they influence crystallinity?
Basic
MgTa₂O₆ is commonly synthesized via molten salt methods and solid-state reactions . The molten salt approach (e.g., using NaCl-KCl flux at ~950°C) produces a distinct orthorhombic phase with enhanced dielectric properties, while traditional solid-state methods may yield mixed phases . Key steps include stoichiometric mixing of MgO and Ta₂O₅ precursors, calcination (1200–1400°C), and phase validation via X-ray diffraction (XRD). Molten salt synthesis reduces particle agglomeration, improving homogeneity .
How do researchers validate the crystal structure and phase purity of MgTa₂O₆?
Basic
XRD with Rietveld refinement is critical for identifying crystallographic phases and detecting impurities. For example, Ganguli et al. (2006) confirmed a novel orthorhombic MgTa₂O₆ structure (space group Pbcn) using this method, ruling out competing phases like Mg₄Ta₂O₉ . Scanning electron microscopy (SEM) complements XRD by visualizing grain morphology, as seen in reduced Ta powders post-magnesium reduction .
What advanced techniques optimize magnesium reduction of Ta₂O₅ to synthesize high-purity Ta or MgTa₂O₆?
Advanced
Vapor-phase metallothermic reduction using Mg vapor minimizes contaminant transfer (e.g., C, N) compared to direct contact methods. Critical parameters include:
- Temperature : 1173–1223 K for efficient reduction .
- Reactor design : Sealed systems to control Mg vapor pressure and prevent re-oxidation .
- Validation : XRD and SEM confirm complete reduction (Ta peaks, absence of Ta₂O₅) and particle morphology .
Contradictions arise in scaling: lab-scale processes achieve >99% purity, but pilot-scale homogeneity remains challenging .
How do electrolyte anions (e.g., sulfate, phosphate) influence Ta₂O₅ formation during synthesis?
Advanced
In acidic electrolytes (H₂SO₄, H₃PO₄), anions like (SO₄)²⁻ or (PO₄)³⁻ incorporate into Ta₂O₅, altering its stability and structure. For example:
- Phosphate incorporation promotes bilayer oxide formation, enhancing corrosion resistance.
- Sulfate increases porosity but reduces adhesion .
Methodological Insight: Use X-ray photoelectron spectroscopy (XPS) to quantify anion content and electrochemical impedance spectroscopy (EIS) to assess stability .
How can plasma electrolytic oxidation (PEO) integrate Ta₂O₅ into Mg alloy coatings?
Advanced
PEO in Ta₂O₅-nanoparticle dispersions enhances Mg alloy MA8 coatings:
- Process : Apply 4–8 g/L Ta₂O₅ in electrolyte; higher concentrations increase coating thickness (42→56 µm) but raise roughness (Ra 2.5→4.7 µm).
- Performance : Optimal at 4 g/L, achieving microhardness (3.4 GPa) and Young’s modulus (80 GPa) surpassing base PEO layers .
- Validation : XRD/XPS confirm Ta₂O₅ incorporation; nanoindentation quantifies mechanical properties .
What mechanisms govern magnesiothermic reduction in Ta₂O₅-to-TaB₂ nanoparticle synthesis?
Advanced
In mechanically induced self-sustaining reactions (MSR) , Mg reduces Ta₂O₅ in a Ta₂O₅-B-Mg system:
- Initiation : Mg reduces Ta₂O₅, releasing heat to ignite borothermic reduction.
- Outcome : TaB₂ nanoparticles form within seconds, with MgO byproducts easily removed via acid leaching .
Contradiction: Parallel borothermic pathways may occur, requiring kinetic studies (e.g., DSC/TGA) to isolate mechanisms .
How do interfacial MgO coatings inhibit Ta oxidation in quantum computing applications?
Advanced
Atomic-layer Mg coatings on Ta prevent thick oxide formation (<1 nm vs. >3 nm in uncoated Ta):
- Method : Sputter Mg onto Ta, forming MgO via controlled oxidation.
- Characterization : TEM/EDS reveals intact Ta lattices; XPS confirms suppressed Ta⁵⁺ states .
- Impact : Enhanced superconducting properties due to minimized oxide disruption .
What methodological challenges arise in quantifying Ta₂O₅ in thin-film composites?
Advanced
Grazing-incidence X-ray fluorescence (GIXRF) and X-ray reflectometry (XRR) model multilayer systems (e.g., Ta₂O₅/Ta/Si):
- Pitfalls : Surface roughness and contaminant layers (e.g., carbon) skew thickness measurements.
- Solution : Use Sherman equation-based modeling to deconvolute signals and refine layer parameters .
How do synthesis parameters affect MgTa₂O₆ dielectric properties?
Advanced
Molten salt-derived MgTa₂O₆ exhibits superior dielectric constants (εᵣ ~25–30) vs. solid-state samples due to:
- Reduced defects : Lower oxygen vacancies from controlled cooling.
- Grain size : Nanocrystalline domains minimize leakage currents .
Method : Measure εᵣ via impedance analyzers (1 kHz–1 MHz) and correlate with XRD grain-size data .
How to resolve contradictions in Ta₂O₅ reduction pathways observed in thermal analyses?
Advanced
Discrepancies (e.g., endothermic peaks at 1266 K in Ta-substituted LLZO):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
